2-Butyl-4-chloro-6-methylpyrimidine
Overview
Description
2-Butyl-4-chloro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H13ClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of the chloro and methyl groups may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyrimidine derivatives are involved in a variety of biological processes, including dna and rna synthesis, signal transduction, and enzymatic reactions .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and membrane permeability .
Result of Action
Pyrimidine derivatives can modulate the activity of their target proteins, potentially leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-Butyl-4-chloro-6-methylpyrimidine . These factors can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-6-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-chloro-6-methylpyrimidine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, often catalyzed by transition metals.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate or sodium hydride, and solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper, and ligands to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-butyl-4-amino-6-methylpyrimidine derivatives, while oxidation reactions can produce corresponding pyrimidine N-oxides .
Scientific Research Applications
2-Butyl-4-chloro-6-methylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-4-chloro-6-ethylpyrimidine
- 2-Butyl-4-chloro-6-phenylpyrimidine
- 2-Butyl-4-chloro-6-methoxypyrimidine
Uniqueness
2-Butyl-4-chloro-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group at position 2 and the methyl group at position 6, along with the chlorine atom at position 4, allows for unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
IUPAC Name |
2-butyl-4-chloro-6-methylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-4-5-9-11-7(2)6-8(10)12-9/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABXIGOEVXQQTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC(=N1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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